molecular formula C16H21N3O4 B1458222 Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate CAS No. 1427460-26-1

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate

Cat. No.: B1458222
CAS No.: 1427460-26-1
M. Wt: 319.36 g/mol
InChI Key: RFVDDOHHDHKXIA-UHFFFAOYSA-N
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Description

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate (CAS No. 1427460-26-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 319.36 g/mol
  • IUPAC Name : methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-benzo[d]imidazole-5-carboxylate
  • Purity : Typically reported at 95% .

The compound's biological activity is primarily attributed to its structural components, particularly the benzimidazole moiety, which is known for its ability to interact with various biological targets. Benzimidazoles have been shown to exhibit a range of pharmacological effects, including:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Anticancer Activity : The structural similarity of this compound to other benzimidazole derivatives suggests potential anticancer properties. Studies have indicated that modifications at specific positions on the benzimidazole ring can enhance cytotoxicity against various cancer cell lines .

Cytotoxicity Studies

Research has indicated that derivatives of benzimidazole can exhibit significant cytotoxicity against human cancer cell lines. For instance, a study evaluating substituted 2,5'-bi-1H-benzimidazoles found that certain derivatives were effective as topoisomerase I poisons and showed promising cytotoxic effects on the RPMI 8402 lymphoblast cell line .

Case Studies

  • Study on Benzimidazole Derivatives :
    • Objective : Evaluate the cytotoxicity and topoisomerase I inhibitory activity.
    • Findings : Certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as therapeutic agents .
  • Poly(ADP-ribose) Polymerase Inhibitors :
    • Although not directly related to this compound, research into related compounds has highlighted the importance of benzimidazole derivatives in developing PARP inhibitors for cancer therapy .

Comparative Activity Table

Compound NameCAS NumberMolecular WeightCytotoxicity (IC50)Mechanism of Action
This compound1427460-26-1319.36 g/molNot yet determinedTopoisomerase I inhibition
Substituted 2,5'-bi-1H-benzimidazolesVariousVariesLow micromolar rangeTopoisomerase I inhibition

Properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)17-7-8-19-10-18-12-9-11(14(20)22-4)5-6-13(12)19/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDDOHHDHKXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114672
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-26-1
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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